molecular formula C19H29NO5 B4001371 1-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid

1-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid

Cat. No.: B4001371
M. Wt: 351.4 g/mol
InChI Key: YGVFWURJRSDANM-UHFFFAOYSA-N
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Description

1-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid is a complex organic compound that features a piperidine ring substituted with a phenoxyethyl group

Scientific Research Applications

1-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]piperidine typically involves the following steps:

    Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 3-methyl-5-propan-2-ylphenol with an appropriate alkylating agent to form the phenoxyethyl intermediate.

    Nucleophilic Substitution: The phenoxyethyl intermediate is then reacted with piperidine under nucleophilic substitution conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]piperazine: Similar structure but contains a piperazine ring instead of piperidine.

    1-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]morpholine: Contains a morpholine ring instead of piperidine.

Uniqueness

1-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]piperidine is unique due to its specific substitution pattern and the presence of the piperidine ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.C2H2O4/c1-14(2)16-11-15(3)12-17(13-16)19-10-9-18-7-5-4-6-8-18;3-1(4)2(5)6/h11-14H,4-10H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVFWURJRSDANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCN2CCCCC2)C(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid
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1-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid
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1-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid
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1-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid
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1-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid
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1-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid

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